N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
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Overview
Description
N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound that features a naphthyl group, a thienylmethylene moiety, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with a suitable thienylmethylene precursor, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thienylmethylene moiety to a thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thienylmethyl derivatives, and various substituted thiazolidinones .
Scientific Research Applications
N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and receptors, modulating their activity. The naphthyl and thienylmethylene groups contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
- N-(4-Methylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
- 4-Methyl-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
Uniqueness
N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its aromaticity and potential for π-π interactions, while the thienylmethylene and thiazolidinone moieties provide additional sites for chemical modification and biological interaction .
Properties
Molecular Formula |
C24H22N2O2S3 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-naphthalen-2-yl-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C24H22N2O2S3/c27-22(25-19-12-11-17-7-3-4-8-18(17)15-19)10-2-1-5-13-26-23(28)21(31-24(26)29)16-20-9-6-14-30-20/h3-4,6-9,11-12,14-16H,1-2,5,10,13H2,(H,25,27)/b21-16+ |
InChI Key |
MUGBKBWUXGNJSR-LTGZKZEYSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CS4)SC3=S |
Origin of Product |
United States |
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